2-(Cyclobutylamino)nicotinonitrile
Description
Properties
IUPAC Name |
2-(cyclobutylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJAXOPMKUUYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylamino)nicotinonitrile can be achieved through multi-component reactions. One efficient method involves the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . Another approach is the Dimroth rearrangement of chalcones with nucleophilic reagents such as secondary heterocyclic amines or sodium alcoholate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of environmentally friendly catalysts like tetrabutyl ammonium bromide suggest potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
2-(Cyclobutylamino)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Cyclobutylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group is known to enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance . The compound may inhibit specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- 2-(Cyclobutylamino)pyridine-4-carbonitrile (CAS: 1250384-31-6): This structural isomer features a nitrile group at the 4-position of the pyridine ring. Its InChIKey (DCQFOEROXVJDFE-UHFFFAOYSA-N) reflects distinct stereoelectronic properties compared to the 3-nitrile analog .
- Nicotinonitrile, 2-(2-hydroxyethyl)- (6CI) (CAS: 106652-45-3): This derivative substitutes the cyclobutylamino group with a hydroxyethyl chain. The hydrophilic hydroxyethyl group enhances solubility in polar solvents, contrasting with the lipophilic cyclobutyl group in 2-(Cyclobutylamino)nicotinonitrile. Market reports highlight its established production in Asia, Europe, and North America, with a global capacity distribution detailed in Tables 8–14 .
Market and Production Trends
- 2-(2-Hydroxyethyl)nicotinonitrile: Dominates production with significant capacity in China (Tables 10–12) and a projected growth rate of 5% annually (Figures 3–4). Its applications span agrochemicals and pharmaceuticals .
- This compound: No production data is available, reflecting its niche research status.
Biological Activity
2-(Cyclobutylamino)nicotinonitrile is a heterocyclic compound with the molecular formula C10H11N3. Its structure features a pyridine ring with a cyano group and a cyclobutylamino group, which contribute to its unique chemical and biological properties. This compound has garnered interest in medicinal chemistry due to its potential interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs) and histamine receptors.
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that compounds similar to this compound may modulate nAChR activity, which is crucial for neurotransmission in the nervous system. Nicotinic receptors are implicated in numerous neurological disorders, making them attractive targets for therapeutic intervention. Studies suggest that derivatives of nicotinonitrile can act as agonists or antagonists at these receptors, potentially influencing conditions such as Alzheimer's disease and schizophrenia.
Histamine Receptor Activity
In addition to nAChRs, this compound has shown promise in interacting with histamine receptors, particularly H3 receptors. Compounds with similar structures have been explored for their ability to modulate histaminergic signaling, which plays a role in various physiological processes including sleep regulation, appetite control, and cognitive functions. The potential therapeutic applications include treatment for sleep disorders and cognitive impairments.
Case Studies and Experimental Data
- Study on Antinociceptive Properties : A study evaluated the antinociceptive effects of compounds structurally related to this compound using the mouse tail-withdrawal assay. Results indicated significant analgesic activity comparable to morphine without the associated respiratory depression .
- Receptor Binding Assays : In vitro assays demonstrated that analogs of this compound exhibited varying affinities for nAChRs and histamine receptors. Specifically, some derivatives showed enhanced binding affinity, suggesting modifications to the cyclobutyl group could optimize receptor interactions.
- Neuroprotective Effects : Another study highlighted the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal damage. The activation of the Nrf2/antioxidant response element pathway was noted, indicating possible applications in neurodegenerative diseases .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with this compound compared to other similar compounds:
Q & A
Q. What are the common synthetic routes for 2-(Cyclobutylamino)nicotinonitrile, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogs like 4-(Benzofuran-2-yl)-2-(cyclohexylamino)nicotinonitrile are synthesized via Pd-catalyzed coupling or Michael addition-cyclization cascades, achieving ~50% yields under optimized conditions (e.g., 1,2-dimethoxyethane solvent, controlled temperature) . Key factors include:
- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in aryl halide intermediates.
- Cyclization triggers : Malononitrile as a C-nucleophile facilitates 6-exo-trig cyclization, critical for forming the nicotinonitrile core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies cyclobutylamino protons (δ ~3.5–4.5 ppm) and nitrile carbon (δ ~115–120 ppm).
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS confirm molecular weight (e.g., [M+H]⁺ ~219.2) .
- X-ray crystallography : Resolves stereochemistry of the cyclobutyl group, critical for SAR studies .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antiproliferative assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., DU-145 prostate cancer) at 1–100 µM doses, with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based EGFR or KHK inhibition assays (IC₅₀ ~0.1–10 µM), using ATP-competitive binding protocols .
- Apoptosis markers : Western blot for caspase-3/9 activation or Annexin V staining .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Answer:
- Substituent variation : Compare cyclobutyl (target compound) vs. cyclohexyl () or benzofuran () groups. Cyclobutyl’s smaller ring may enhance target selectivity (e.g., KHK-C vs. KHK-A isoforms) .
- Computational modeling : Docking (AutoDock Vina) predicts interactions with EGFR’s hydrophobic pocket (PDB: 1M17).
- Bioisosteric replacement : Replace nitrile with amide to assess metabolic stability .
Q. How can researchers resolve discrepancies in reported biological activities of nicotinonitrile derivatives?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., CCRF-CEM vs. DU-145 in ) and normalize to positive controls (e.g., paclitaxel).
- Purity validation : HPLC-MS to rule out impurities >98% (e.g., highlights handling risks affecting data).
- Dose-response curves : Test 10-dose ranges (0.1–100 µM) to avoid false negatives from narrow concentration windows .
Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?
Methodological Answer:
- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (Lipinski’s rule compliance).
- CYP inhibition assays : Human liver microsomes assess metabolism (e.g., CYP3A4/2D6 inhibition).
- Toxicity screening : Ames test for mutagenicity and hERG binding assays (IC₅₀ >10 µM preferred) .
Notes for Reproducibility
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
